molecular formula C4H6ClN3 B1329872 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole CAS No. 56616-94-5

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Cat. No. B1329872
CAS RN: 56616-94-5
M. Wt: 131.56 g/mol
InChI Key: KYTZKXBCNLOMSF-UHFFFAOYSA-N
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Description

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole (3CDMT) is a heterocyclic compound found in a variety of natural and synthetic products. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 3CDMT is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties make it an important tool for the development of new drugs, as well as for the study of biochemical and physiological processes.

Scientific Research Applications

Pharmacological Properties

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole derivatives have been found to possess valuable pharmacological properties, particularly demonstrating anti-convulsive activity. This makes them useful for the treatment of conditions like epilepsy and agitation (Shelton, 1981).

Structural and Chemical Analysis

Extensive research has been conducted on the structure and chemical properties of 1,2,4-triazole derivatives. For instance, studies on lp⋯π intermolecular interactions in these derivatives have been performed, providing insights into their molecular interactions and energetics (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Derivatives

Various synthesis methods have been developed for 1H-1,2,4-triazole 2-oxides and their annelated derivatives. These methods and the resulting structures have significant implications for the development of new compounds (Gilchrist, Harris, Hawkins, Moody, & Rees, 1976).

Bioactivity and Application in Pesticides

1,2,4-Triazole derivatives are widely used in the synthesis of pharmaceuticals and pesticides. Research has shown that some derivatives exhibit fungicidal and herbicidal activity, with certain compounds demonstrating significant growth regulation activity (Tu Mei-ling, 2007).

Potential as Antimicrobial Agents

Triazole-based azo molecules, incorporating 1,2,4-triazole, have been synthesized and characterized. Their antibacterial activities against various bacterial cultures have been investigated, with some molecules showing significant activity against specific strains (Gökalp, Dede, Tilki, & Karabacak Atay, 2020).

Patent Review and Development

Triazoles have been the focus of many patents, given their diverse biological activities and structural variations. They have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, with new synthesis methods and biological evaluations being explored (Ferreira, da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013).

Environmental Impact

Research on 3-amino-1,2,4-triazole showed its effect on inhibiting growth and chlorophyll synthesis in plants, with a direct impact on plastid development. This highlights the environmental impact of triazole derivatives (Wolf, 1962).

Chemical and Electronic Properties

Studies on the tautomerism of 1,2,4-triazoles have provided valuable information on their chemical and electronic properties, which are crucial for understanding their reactivity and potential applications (Kubota & Uda, 1975).

Safety and Hazards

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed. Precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

3-chloro-1,5-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTZKXBCNLOMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205189
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56616-94-5
Record name 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56616-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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